9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
The compound 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic core. This structure features:
- A chlorine atom at position 9, which enhances electronic withdrawal and influences reactivity.
- 4-Ethoxyphenyl and 4-hexyloxyphenyl substituents at positions 2 and 5, respectively. The hexyloxy group introduces a long alkyl chain, likely increasing lipophilicity compared to shorter alkoxy analogs.
Properties
Molecular Formula |
C30H33ClN2O3 |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
9-chloro-2-(4-ethoxyphenyl)-5-(4-hexoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H33ClN2O3/c1-3-5-6-7-18-35-25-15-10-22(11-16-25)30-33-28(26-19-23(31)12-17-29(26)36-30)20-27(32-33)21-8-13-24(14-9-21)34-4-2/h8-17,19,28,30H,3-7,18,20H2,1-2H3 |
InChI Key |
QYXOEDBNXAJTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the benzoxazine ring.
Substitution Reactions: The introduction of the chloro, ethoxy, and hexyloxy groups is achieved through substitution reactions. These reactions are typically carried out in the presence of strong bases or acids to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions to yield different reduced forms.
Substitution: As mentioned earlier, substitution reactions are crucial in the synthesis of this compound. It can also undergo further substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deoxygenated products.
Scientific Research Applications
Chemistry
In chemistry, 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a precursor for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
This compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory or anticancer activities, although more research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.
Mechanism of Action
The mechanism by which 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these molecules, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs include substituents at positions 2, 5, and 7. These modifications significantly alter molecular mass, polarity, and solubility (Table 1).
Table 1: Comparative Analysis of Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Mass and Polarity: The hexyloxy group in the target compound increases its molecular mass (~533 g/mol) compared to analogs with shorter alkoxy chains (e.g., 394.85 g/mol for an ethoxy analog) . Replacing Cl with Br () increases mass by ~10% but may reduce metabolic stability .
Functional Group Impact :
- Heterocyclic substituents (e.g., 2-furyl in ) enhance π-π stacking in receptor binding, while pyridinyl groups () introduce hydrogen-bonding capability .
- Long alkoxy chains (e.g., hexyloxy) improve lipid solubility, favoring membrane permeation but may reduce aqueous solubility.
Reactivity Trends:
Biological Activity
9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzoxazines and features multiple functional groups that may influence its biological activity. The molecular formula is , with a molecular weight of 385.91 g/mol.
Anticancer Activity
Research indicates that compounds in the benzoxazine class can exhibit significant anticancer properties. For instance, a study on related compounds demonstrated the ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme often overexpressed in tumors that contributes to immune evasion. Inhibition of IDO has been linked to enhanced efficacy of cancer therapies and improved immune responses in various cancer models .
Table 1: Summary of Anticancer Studies
| Study | Compound | Mechanism | Result |
|---|---|---|---|
| Benzoxazine derivatives | IDO inhibition | Reduced tumor growth in murine models | |
| Related pyrazolo compounds | Apoptosis induction | Increased apoptosis in cancer cell lines |
Cardiovascular Effects
The compound's structural similarity to known KATP channel openers suggests potential cardiovascular benefits. Studies have shown that related dihydropyridine derivatives can modulate KATP channels, leading to vasodilation and cardioprotective effects . Further investigation is needed to establish whether 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits similar properties.
Neuroprotective Effects
Neuroprotection is another area where this compound may show promise. Compounds with similar scaffolds have been studied for their neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases . The specific mechanisms by which these compounds exert neuroprotection often involve the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study 1: Cancer Treatment
In a preclinical model, the administration of a benzoxazine derivative resulted in significant tumor reduction when combined with standard chemotherapy agents. The study highlighted the compound's ability to enhance the cytotoxic effects of existing treatments while reducing side effects associated with monotherapy .
Case Study 2: Cardiovascular Health
A study investigating the effects of related compounds on cardiovascular health found that they could significantly lower blood pressure in hypertensive models. The mechanism was attributed to enhanced KATP channel activity leading to vasodilation . This suggests that 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may have similar therapeutic potential.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
